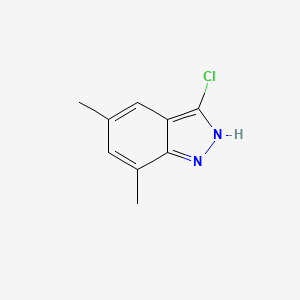
3-Chloro-5,7-dimethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,7-dimethyl-1H-indazole (3-Cl-5,7-Me-1H-indazole) is a versatile synthetic organic compound that has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. Its structure is composed of a chloro-substituted indazole ring with a methyl group attached to the 5 and 7 positions. This unique structure gives 3-Cl-5,7-Me-1H-indazole several desirable properties for use in laboratory experiments, such as a low toxicity profile and relatively low cost.
Scientific Research Applications
Anticancer Applications
Indazole derivatives have been identified as promising candidates in the development of novel anticancer agents. Their mechanism of action often involves interaction with protein kinases and potential implications in neurodegeneration. The pharmacological importance of the indazole scaffold is highlighted by its presence in compounds demonstrating significant anticancer and anti-inflammatory activities. These findings suggest a potential for 3-Chloro-5,7-dimethyl-1H-indazole in similar therapeutic contexts, particularly in disorders involving protein kinases aside from cancer (Denya, Malan, & Joubert, 2018).
Anti-Inflammatory Applications
The therapeutic potential of indazole derivatives extends into anti-inflammatory treatments. This is consistent with the broad range of biological activities exhibited by indazole compounds, underlining their utility in creating new molecules with therapeutic properties. This suggests the possibility of 3-Chloro-5,7-dimethyl-1H-indazole serving as a foundation for developing anti-inflammatory medications (Denya, Malan, & Joubert, 2018).
Neurodegenerative Disorders
Indazole derivatives have found applications in the treatment of neurodegenerative disorders. Their role in modulating pathways associated with neurodegeneration points to the versatile therapeutic potential of the indazole scaffold. This indicates a promising avenue for the application of 3-Chloro-5,7-dimethyl-1H-indazole in the treatment or management of neurodegenerative diseases (Denya, Malan, & Joubert, 2018).
Synthesis of Functionalized Indazole Derivatives
In the realm of chemical synthesis, indazole derivatives, including 3-Chloro-5,7-dimethyl-1H-indazole, are of great interest. The development of new synthetic strategies for constructing functionalized indazole derivatives through transition-metal-catalyzed C–H activation/annulation sequences reflects the compound's importance. Such methodologies enhance the compound's functional flexibility and structural complexity, facilitating its medicinal applications (Shiri, Roosta, Dehaen, & Amani, 2022).
properties
IUPAC Name |
3-chloro-5,7-dimethyl-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMHZCGTSBYDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C(=C1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,7-dimethyl-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

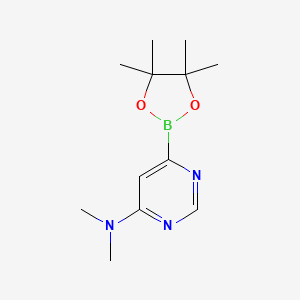
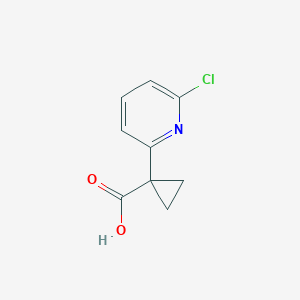
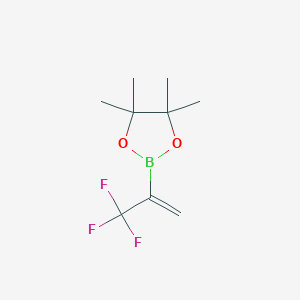
![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)
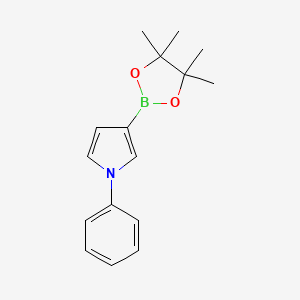
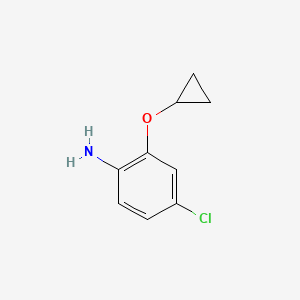
![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
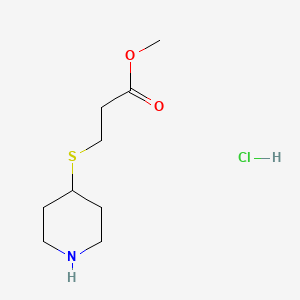
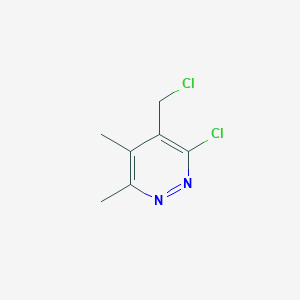
![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
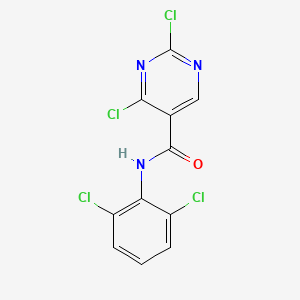
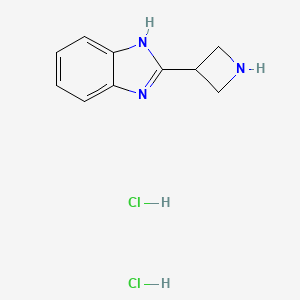
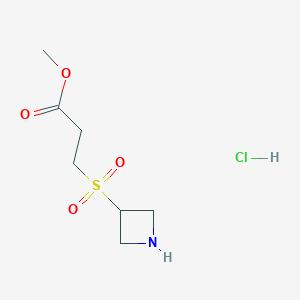
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)